molecular formula C40H65KO13 B608441 Laidlomycin Propionate Potassium CAS No. 84799-02-0

Laidlomycin Propionate Potassium

Cat. No.: B608441
CAS No.: 84799-02-0
M. Wt: 793.0 g/mol
InChI Key: OXNOQXLCECXEBU-QGMAIPBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Laidlomycin propionate potassium, also known as Laidlomycin or UNII-05TAA9I0Z8, is a semi-synthetic variant of laidlomycin . Its primary targets are the 23S ribosomal RNA and Streptococcus . The 23S ribosomal RNA is a component of the 50S subunit of the bacterial ribosome, which plays a crucial role in protein synthesis . Streptococcus is a genus of gram-positive bacteria that can cause various infections in animals .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, it inhibits the formation of peptide bonds, which are essential for the creation of proteins . This disruption in protein synthesis affects the bacteria’s ability to grow and reproduce, leading to its death .

Pharmacokinetics

It’s known that ionophores like laidlomycin are primarily metabolized and excreted by the liver and are rapidly eliminated in the feces .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction, leading to the death of the bacteria . In veterinary medicine, it is used as a poultry coccidiostat and as a feed additive to improve feed efficiency in cattle . It has been shown to improve feed efficiency and increase the rate of weight gain in beef cattle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water at 20°C is 314 mg/l , which could affect its distribution in the body and its bioavailability. Furthermore, its use as a feed additive suggests that its efficacy could be influenced by the diet and overall health status of the animal .

Biochemical Analysis

Biochemical Properties

Laidlomycin propionate potassium interacts with various biomolecules in biochemical reactions. It is known to inhibit the migration of hemagglutinin glycoprotein from the Golgi apparatus to the cell surface in the measles virus

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of some Gram-positive bacteria at high concentrations . It does not have any significant impact on Gram-negative bacteria, yeast, and fungi .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through a process of enzyme inhibition or activation . The exact details of these interactions are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is used as a feed additive for cattle to improve the rate of gain and feed conversion efficiency

Chemical Reactions Analysis

Types of Reactions

Laidlomycin propionate potassium undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield more saturated compounds, while oxidation reactions may produce more oxidized derivatives .

Properties

IUPAC Name

potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOQXLCECXEBU-QGMAIPBJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65KO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005083
Record name Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84799-02-0
Record name Laidlomycin propionate potassium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAIDLOMYCIN PROPIONATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: Laidlomycin is a polyether ionophore that primarily targets Gram-positive bacteria in the rumen. Like other ionophores, it functions by disrupting ion gradients across bacterial cell membranes. Specifically, laidlomycin facilitates the transport of monovalent cations, such as sodium, across the membrane, leading to an imbalance that disrupts cellular processes and ultimately inhibits bacterial growth [].

ANone: By inhibiting the growth of certain Gram-positive bacteria, laidlomycin alters the ruminal microbial population and their metabolic activity. This results in a shift in volatile fatty acid (VFA) production, generally favoring propionate production at the expense of acetate and butyrate [, ]. This shift in VFA production can improve energy utilization by the ruminant host.

ANone: Yes, laidlomycin propionate has been shown to reduce lactate production in the rumen, particularly under conditions of high-concentrate feeding that can lead to ruminal acidosis. In vitro studies have demonstrated that laidlomycin propionate can reduce lactate production by mixed ruminal bacteria in the presence of high levels of maltose [].

ANone: Laidlomycin has a molecular formula of C37H62O12 and a molecular weight of 698 g/mol [].

ANone: Yes, the structure of laidlomycin and its derivatives have been extensively characterized using 13C NMR spectroscopy []. Mass spectrometry, particularly negative-ion fast atom bombardment tandem mass spectrometry, has also proven valuable in elucidating the structure of laidlomycin and related compounds [].

ANone: 26-Deoxylaidlomycin (C37H61O11Na) is a naturally occurring analog of laidlomycin. While its antibacterial activity against Bacillus subtilis is higher than that of laidlomycin, its role as a precursor in laidlomycin biosynthesis is debated. Studies using labeled 26-deoxylaidlomycin suggest that its direct conversion to laidlomycin is negligible, implying a more complex biosynthetic pathway [].

ANone: Compared to monensin A, laidlomycin demonstrates a much lower capacity to transport divalent cations like calcium. This difference in cation specificity likely contributes to variations in their biological activity and selectivity towards different microbial populations [].

ANone: Laidlomycin propionate is commonly incorporated into livestock feed as a micro-ingredient premix. The premix is typically formulated to ensure uniform distribution of the active compound within the feed.

ANone: While the use of any antimicrobial agent raises concerns about resistance, the unique mechanism of action of ionophores and their high degree of specificity suggest a lower risk of contributing to antibiotic resistance compared to other classes of antimicrobials [].

ANone: Laidlomycin propionate is administered orally as a feed additive.

ANone: Several in vitro models, including batch cultures, continuous culture systems, and rumen simulation techniques (Rusitec), have been employed to investigate the effects of laidlomycin on ruminal fermentation [, , ]. These models allow for controlled studies of microbial populations, substrate utilization, and end-product formation in the presence of laidlomycin.

ANone: Laidlomycin propionate is typically included in feedlot diets at levels ranging from 6 to 12 mg/kg of dry matter. Studies have shown that these inclusion levels can improve average daily gain and feed efficiency in both steers and heifers [, , ].

ANone: Studies have investigated potential interactions between laidlomycin propionate and other feed additives, such as dietary magnesium and ractopamine hydrochloride. These interactions can be complex and may influence the magnitude of performance responses [, ].

ANone: Yes, to ensure food safety, regulatory agencies have established withdrawal periods for laidlomycin propionate use in cattle. These withdrawal periods are designed to allow sufficient time for drug residues to deplete to safe levels in edible tissues before slaughter.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the accurate and sensitive determination of laidlomycin levels in feed []. This method allows for the separation and quantification of laidlomycin from other feed components, ensuring proper dosage and quality control.

ANone: Research has explored the use of microtracers as a tool to evaluate the uniformity of micro-ingredient distribution in livestock feed, including laidlomycin propionate []. This approach involves adding a small amount of a traceable marker to the feed and analyzing its distribution to assess mixing efficiency.

ANone: Laidlomycin propionate and monensin are both effective ionophores used in ruminant nutrition. While they share a similar mechanism of action, they can differ in their potency, spectrum of activity against specific microbial species, and the magnitude of their effects on rumen fermentation and animal performance [, , , ].

ANone: Laidlomycin was first isolated from Streptomyces eurocidicus var. asterocidicus and its chemical structure elucidated in the 1970s []. It was subsequently developed as a feed additive for ruminants, gaining approval for commercial use in the United States in the late 1990s.

ANone: While primarily known for its applications in ruminant nutrition, laidlomycin has also shown potential in other areas of research. For example, studies have investigated its antiviral activity against human immunodeficiency virus (HIV) [] and its ability to reverse multidrug resistance in human carcinoma cells []. These findings highlight the potential for laidlomycin and related compounds to have broader applications beyond animal health.

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